1-(4-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane
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Overview
Description
1-(4-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which makes them valuable in various fields, including drug design and materials science. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for para-substituted benzene rings, offering enhanced solubility, membrane permeability, and metabolic stability .
Preparation Methods
The synthesis of 1-(4-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of [1.1.1]propellane, a strained hydrocarbon that serves as the core structure for bicyclo[1.1.1]pentane derivatives.
Addition Reactions: The [1.1.1]propellane undergoes nucleophilic or radical addition reactions to introduce the desired substituents at the bridgehead positions.
Industrial production methods often utilize continuous flow processes to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species .
Chemical Reactions Analysis
1-(4-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane undergoes several types of chemical reactions:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to a variety of substituted products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Radical Reactions: Due to the strained nature of the bicyclo[1.1.1]pentane core, radical reactions are also feasible and can lead to the formation of various functionalized derivatives.
Common reagents used in these reactions include lithium 4,4′-di-tert-butylbiphenylide (LiDBB) for reduction and various electrophiles for substitution . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane has several scientific research applications:
Materials Science: Bicyclo[1.1.1]pentane derivatives are used as molecular rods, rotors, and supramolecular linker units in materials science.
Biological Research: The compound can be used to study the effects of three-dimensional scaffolds on biological activity and metabolic stability.
Industrial Applications: The compound’s stability and unique properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
1-(4-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane can be compared with other similar compounds:
Bicyclo[1.1.1]pentane Derivatives: Other derivatives include 1,3-disubstituted bicyclo[1.1.1]pentanes, which also offer unique three-dimensional structures and enhanced properties.
Cubanes and Higher Bicycloalkanes: These compounds share similar structural features but differ in their specific properties and applications.
Internal Alkynes and Tert-Butyl Groups: These groups can also serve as bioisosteres, but bicyclo[1.1.1]pentane derivatives often provide superior solubility and stability.
Properties
IUPAC Name |
1-(4-ethylphenyl)-3-iodobicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15I/c1-2-10-3-5-11(6-4-10)12-7-13(14,8-12)9-12/h3-6H,2,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHWFYUHXXXZFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C23CC(C2)(C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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